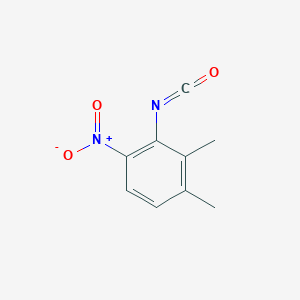

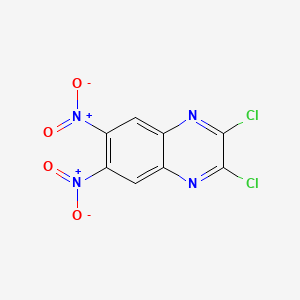

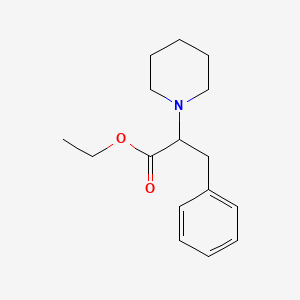

![molecular formula C17H17N3O3 B1335862 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole CAS No. 261943-47-9](/img/structure/B1335862.png)

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Diethylamino)-3-coumarinylcarbonyl]imidazole, also known as DEACI, is a chemical compound that has a wide range of applications in scientific research. It is a coumarin derivative, a type of heterocyclic compound that is composed of a six-membered ring with three nitrogen atoms. DEACI has been widely studied for its ability to act as a photosensitizer and as an inhibitor of enzymes. In addition, DEACI has been used in a variety of biochemical and physiological experiments, as well as in drug design and development.

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

The compound has been used in the development of OLEDs . Two coumarin-triarylimidazole hybrid derivatives were designed and prepared for OLEDs, in which a N,N-diethylamine at the 7-position of the coumarin skeleton was the electron-donor and a triaryl-substituted imidazole at the 3-position of the coumarin skeleton was the electron-acceptor . The compounds showed excellent thermal stability, and exhibited strong blue-green emission in dichloromethane solution and green emission in thin solid films .

Fluorescent Chemosensors

Coumarin derivatives are well-known as highly efficient luminescent materials and have been extensively used in different application areas such as fluorescent chemosensors . The photophysical properties of coumarin derivatives strongly depend on their molecular structures .

Bio-imaging

Coumarin derivatives have been used in bio-imaging . A new fluorescent sensor was synthesized using Schiff base reaction connected by 7-(N,N-diethylamino) coumarin-3-aldehyde and 2-hydrazinobenzothiazole . The fluorescent sensor was used for fluorescent imaging of Cu 2+ ions in A549 and MCF-7 cells, showing its potential applications in live cell imaging .

Dye-Sensitized Solar Cells

Coumarin derivatives have been used in dye-sensitized solar cells . Substitutions of the electron donating and electron accepting groups on the coumarin moiety can reduce the energy band gaps of the coumarins, leading to redshifted absorption and emission .

Optical Brighteners

Coumarin derivatives have been used as optical brighteners . Grafting one electron-donating group and one electron-withdrawing group on the 7- and 3-positions of the coumarin ring, respectively, to form a push–pull electron effect, could greatly enhance the fluorescence properties of coumarins .

Synthesis of Coumarin Derivatives

The compound has been used in the synthesis of coumarin derivatives . A series of 3-phenyl substituted coumarin analogues have been achieved via a two-step process involving esterification using 1,1-carbonyldiimidazole (CDI) followed by condensation reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .

properties

IUPAC Name |

7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKNJHVXQURHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408159 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

CAS RN |

261943-47-9 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

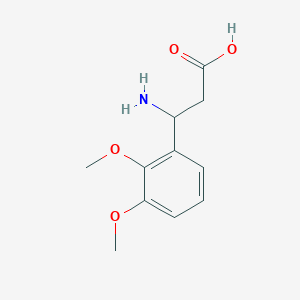

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

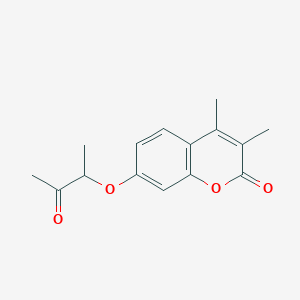

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

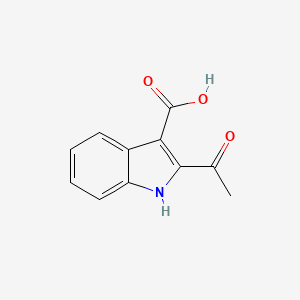

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)